molecular formula C14H22O3 B229666 2-[4-(Benzyloxy)butyl]-1,3-propanediol

2-[4-(Benzyloxy)butyl]-1,3-propanediol

Cat. No.: B229666
M. Wt: 238.32 g/mol
InChI Key: NBPCBCYUQCIXBX-UHFFFAOYSA-N
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Description

These analogs differ in substituents on the aromatic ring (e.g., hydroxypropenyl, methoxy, or glycosylated chains), which significantly influence their physicochemical properties and bioactivities . This article focuses on these analogs for comparative analysis, as direct data on the benzyloxybutyl variant is unavailable in the provided sources.

Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

2-(4-phenylmethoxybutyl)propane-1,3-diol

InChI

InChI=1S/C14H22O3/c15-10-14(11-16)8-4-5-9-17-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2

InChI Key

NBPCBCYUQCIXBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCCCCC(CO)CO

Canonical SMILES

C1=CC=C(C=C1)COCCCCC(CO)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-[4-(Benzyloxy)butyl]-1,3-propanediol and its analogs from the evidence:

Compound Name Core Structure Substituent(s) on Phenoxy Ring Biological Activity Source/Context Reference IDs
2-[4-(3-Hydroxy-1-propenyl)-2-methoxyphenoxy]-1,3-propanediol 1,3-Propanediol 3-Hydroxypropenyl, methoxy Not explicitly reported; structural similarity to lignans with potential antioxidant/anti-inflammatory roles Clausena emarginata (stem)
1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-α-L-rhamnopyranoxypropyl)-2-methoxyphenoxy]-1,3-propanediol (erythro/threo) 1,3-Propanediol Rhamnopyranosyl (sugar moiety), methoxy Moderate antioxidant activity (DPPH assay) Synthetic/isolated from plant extracts
2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol 1,3-Propanediol 3-Hydroxypropyl, methoxy Classified as an anisole; no direct bioactivity reported in evidence HMDB metabolite database
Nordentatin (Coumarin analog) Coumarin 7-[(E)-7′-hydroxy-3′,7′-dimethyl-2′,5′-dien] Hepatoprotective activity against DL-galactosamine-induced liver cell damage Clausena emarginata (stem)
(−)-Epicatechin Flavanol Catechol groups Strong antioxidant activity (DPPH assay) Plant extracts

Key Structural and Functional Insights

Substituent-Driven Bioactivity

  • Phenolic vs. Glycosylated Chains: Compounds with glycosylated substituents (e.g., rhamnopyranosyl in ) exhibit moderate antioxidant activity, likely due to enhanced solubility and radical scavenging capacity. In contrast, simpler hydroxypropenyl or methoxy groups (e.g., ) show less pronounced activity but may contribute to lignan-like interactions with cellular targets.
  • Coumarin vs. Propanediol Derivatives: Nordentatin (a coumarin derivative) demonstrated hepatoprotective effects in vitro, whereas 1,3-propanediol analogs lacked direct activity data in the same study . This highlights the importance of core structure in determining bioactivity.

Metabolic and Pharmacokinetic Considerations

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